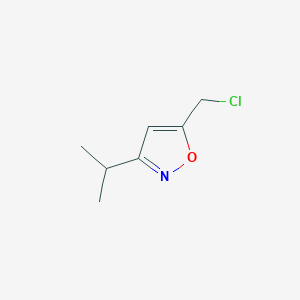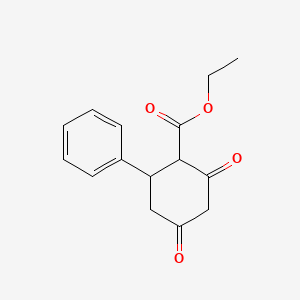
9H-Fluoreno-2,7-diol
Descripción general
Descripción
9H-Fluorene-2,7-diol is an organic compound with the molecular formula C13H10O2 It is a derivative of fluorene, characterized by the presence of two hydroxyl groups at the 2 and 7 positions of the fluorene ring
Aplicaciones Científicas De Investigación
9H-Fluorene-2,7-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including polymers and dyes.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.
Industry: 9H-Fluorene-2,7-diol is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluorene-2,7-diol typically involves the hydroxylation of fluorene. One common method is the oxidation of fluorene using potassium permanganate (KMnO4) in an alkaline medium. The reaction proceeds as follows:
Fluorene+KMnO4→9H-Fluorene-2,7-diol+by-products
The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of 9H-Fluorene-2,7-diol.
Industrial Production Methods
In industrial settings, the production of 9H-Fluorene-2,7-diol may involve more efficient and scalable methods. One such method is the catalytic oxidation of fluorene using air or oxygen in the presence of a suitable catalyst. This approach offers higher yields and purity, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
9H-Fluorene-2,7-diol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert 9H-Fluorene-2,7-diol to its corresponding dihydroxy derivatives.
Substitution: The hydroxyl groups in 9H-Fluorene-2,7-diol can participate in substitution reactions, leading to the formation of various substituted fluorenes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2).
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Dihydroxyfluorene derivatives.
Substitution: Halogenated fluorenes.
Mecanismo De Acción
The mechanism of action of 9H-Fluorene-2,7-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s aromatic structure allows it to interact with various enzymes and receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Fluorene: The parent compound of 9H-Fluorene-2,7-diol, lacking the hydroxyl groups.
9H-Fluorene-2,7-dione: A derivative with carbonyl groups instead of hydroxyl groups.
2,7-Dihydroxyfluorene: A similar compound with hydroxyl groups at different positions.
Uniqueness
9H-Fluorene-2,7-diol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of specialized organic compounds and materials.
Propiedades
IUPAC Name |
9H-fluorene-2,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7,14-15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYYRXVPODDRJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)O)C3=C1C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30565753 | |
| Record name | 9H-Fluorene-2,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30565753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5043-54-9 | |
| Record name | 9H-Fluorene-2,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30565753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















